molecular formula C10H17N3O2 B8573531 tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate

tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate

Cat. No.: B8573531
M. Wt: 211.26 g/mol
InChI Key: VRXPQQXYKBVWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a triazole ring, and a propanoate ester

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-7(9(14)15-10(3,4)5)13-6-11-8(2)12-13/h6-7H,1-5H3

InChI Key

VRXPQQXYKBVWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl bromoacetate with 3-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-methyl-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester moiety can undergo hydrolysis, releasing the active triazole compound, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)propanoate
  • Tert-butyl 2-(5-methyl-1H-1,2,3-triazol-1-yl)propanoate
  • Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate

Uniqueness

Tert-butyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)propanoate is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

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